2-(2-methoxy-4-methylphenoxy)-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)propanamide
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Overview
Description
2-(2-methoxy-4-methylphenoxy)-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)propanamide is a complex organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic rings, a triazolopyridazine moiety, and an amide linkage, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxy-4-methylphenoxy)-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)propanamide typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the triazolopyridazine core: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the phenyl group: This step may involve coupling reactions such as Suzuki or Heck coupling.
Introduction of the methoxy and methyl groups: These groups can be introduced through alkylation reactions.
Formation of the amide bond: This is typically done using amide coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxy-4-methylphenoxy)-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially if electron-withdrawing groups are present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride or other strong bases for deprotonation, followed by nucleophiles like alkyl halides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(2-methoxy-4-methylphenoxy)-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of 2-(2-methoxy-4-methylphenoxy)-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites or allosteric sites, thereby blocking their function. This can lead to various downstream effects, depending on the biological pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-methoxyphenoxy)-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)propanamide
- 2-(4-methylphenoxy)-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)propanamide
Uniqueness
What sets 2-(2-methoxy-4-methylphenoxy)-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)propanamide apart from similar compounds is the presence of both methoxy and methyl groups on the phenoxy ring. This unique substitution pattern can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable molecule for various applications.
Properties
IUPAC Name |
2-(2-methoxy-4-methylphenoxy)-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c1-14-4-10-19(20(12-14)29-3)30-15(2)22(28)24-17-7-5-16(6-8-17)18-9-11-21-25-23-13-27(21)26-18/h4-13,15H,1-3H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQOQJEZNCXPVHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(C)C(=O)NC2=CC=C(C=C2)C3=NN4C=NN=C4C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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